molecular formula C16H8N2O2 B182211 Benzo[a]phenazine-5,6-dione CAS No. 13742-05-7

Benzo[a]phenazine-5,6-dione

Cat. No.: B182211
CAS No.: 13742-05-7
M. Wt: 260.25 g/mol
InChI Key: YPBXUXXKUJECCQ-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

Benzo[a]phenazine-5,6-dione derivatives, particularly diimines, may function as ligands for rhodium and ruthenium, and also possess selective anticancer activity . They are known to exhibit various types of biological activity and show promise for practical applications .

Future Directions

Phenazine derivatives, including Benzo[a]phenazine-5,6-dione, are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc . They hold a prominent position in medicinal chemistry due to their wide spectrum of biological activities . Therefore, future research may focus on exploring these properties further and developing new synthetic routes and applications for these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo[a]phenazine-5,6-dione typically involves the cyclization of 4-arylamino-1,2-naphthoquinones. One common method includes the treatment of these naphthoquinones with nitrosylsulfuric acid, prepared in situ from sodium nitrite and sulfuric acid, using acetic acid as the solvent . The reaction proceeds through a radical cation mechanism, potentially involving the formation of 4-arylamino-3-nitroso-1,2-naphthoquinones .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Benzo[a]phenazine-5,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

benzo[a]phenazine-5,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N2O2/c19-15-10-6-2-1-5-9(10)13-14(16(15)20)18-12-8-4-3-7-11(12)17-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBXUXXKUJECCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30292658
Record name Benzo[a]phenazine-5,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13742-05-7
Record name Benzo[a]phenazine-5,6-dione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84488
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzo[a]phenazine-5,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a convenient method for synthesizing Benzo[a]phenazine-5,6-dione 7-oxides?

A: this compound 7-oxides (II) can be synthesized by reacting naphthoquinones (I) with nitrosylsulfuric acid. [, ] This method provides a direct route to these tetracyclic structures, which incorporate quinoid moieties.

Q2: How do this compound 7-oxides react with methanolic alkali and pyrrolidine?

A: While the specific details of these reactions are not provided in the abstracts, research has been conducted on the reactivity of this compound 7-oxides with both methanolic alkali solutions and pyrrolidine. [, ] These studies likely explored the chemical behavior and potential transformations of these compounds under different reaction conditions.

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